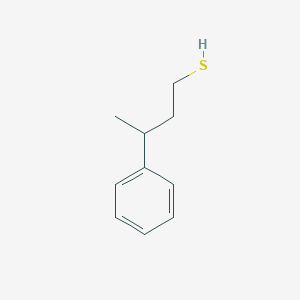

3-Phenylbutane-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14S |

|---|---|

Molecular Weight |

166.29 g/mol |

IUPAC Name |

3-phenylbutane-1-thiol |

InChI |

InChI=1S/C10H14S/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |

InChI Key |

BKNWKZNCOLAPCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCS)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 3-Phenylbutane-1-thiol (CAS 29607-90-7)

Content Type: Technical Monograph / Chemical Profile Subject: 3-Phenylbutane-1-thiol CAS: 29607-90-7 Formula: C₁₀H₁₄S

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

This compound is a volatile sulfur compound (VSC) characterized by a branched alkyl chain terminating in a sulfhydryl group, with a phenyl ring substitution at the C3 position. It belongs to the class of aryl-substituted alkanethiols, distinguished by a chiral center at C3, which imparts stereochemical complexity to its organoleptic and reactive properties.

While often utilized as a transient intermediate in pharmaceutical synthesis (linker chemistry), its profile as a high-impact aroma chemical—specifically in "meaty," "tropical," and "allium" nuances—makes it a molecule of interest for flavor chemistry and materials science.

Table 1: Physiochemical Specifications

| Property | Value / Description | Note |

| CAS Number | 29607-90-7 | Unique Identifier |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₁₄S | |

| Molecular Weight | 166.28 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes to disulfide upon air exposure |

| Density | 0.98 ± 0.05 g/cm³ (Predicted) | Heavier than aliphatic thiols due to phenyl ring |

| Boiling Point | 245.0 ± 23.0 °C (760 mmHg) | Predicted; Distillable under vacuum (~110°C @ 10 mmHg) |

| LogP | 3.65 (Predicted) | Highly lipophilic |

| Odor Threshold | < 10 ppb | Extremely potent; "Stench" at high conc.[1][2][3][4][5] |

| Solubility | Immiscible in water; Soluble in EtOH, DCM, THF |

Synthesis & Manufacturing Pathways

The synthesis of this compound requires strict control over regioselectivity to ensure the sulfur moiety attaches at the terminal C1 position rather than the benzylic C3 position.

Primary Route: Nucleophilic Displacement via Alcohol Activation

This protocol is preferred for laboratory and pilot-scale production due to its high yield and avoidance of isomeric mixtures. It proceeds via the precursor 3-Phenyl-1-butanol .[6]

Mechanism:

-

Activation: The hydroxyl group of 3-phenyl-1-butanol is converted to a leaving group (Mesylate or Tosylate).

-

Displacement: Potassium thioacetate (KSAc) displaces the leaving group via S_N2 mechanism.

-

Hydrolysis: The resulting thioester is hydrolyzed (saponified) or reduced to yield the free thiol.

DOT Diagram: Synthesis Workflow

Figure 1: Step-wise chemical synthesis from the alcohol precursor to the final thiol.

Protocol: Thioacetate Displacement (Self-Validating)

Note: All steps must be performed under inert atmosphere (Argon/Nitrogen) to prevent oxidation.

-

Mesylation: Dissolve 3-phenyl-1-butanol (1.0 eq) in dry DCM at 0°C. Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (1.2 eq) dropwise. Stir 2h. Validation: TLC shows disappearance of alcohol (R_f ~0.3) and appearance of mesylate (R_f ~0.6).

-

Substitution: Dissolve crude mesylate in DMF. Add Potassium Thioacetate (1.5 eq). Heat to 60°C for 4h. Validation: The reaction mixture will turn turbid (salt formation).

-

Hydrolysis: Treat the thioacetate with Sodium Methoxide in Methanol (degassed) at 0°C for 1h. Quench with dilute HCl.

-

Isolation: Extract with ether. Wash with brine. Dry over MgSO4. Distill under reduced pressure.

Organoleptic & Functional Applications

Flavor & Fragrance Profile

Like many thiols, this compound exhibits a "biphasic" sensory profile dependent on concentration.

-

High Concentration (>10 ppm): Sulfurous, rubbery, chemical, alliaceous (onion/garlic).

-

Low Concentration (<100 ppb): Meaty (savory broth), tropical fruit nuances (grapefruit/passionfruit depth), and metallic notes.

Causality: The sulfur atom binds to olfactory receptors (specifically copper-containing receptors) with high affinity, triggering strong signals even at trace levels. The phenyl group adds a "heavy," substantive character, reducing volatility compared to smaller alkyl thiols (like butanethiol), making it a valuable base note for savory flavors.

Pharmaceutical Utility[3]

-

Linker Chemistry: The terminal thiol is a "soft" nucleophile, ideal for Michael additions to maleimides in antibody-drug conjugates (ADCs) or surface functionalization of gold nanoparticles (Au-S bonding).

-

Radical Scavenging: The benzylic hydrogen at C3 combined with the thiol group provides unique antioxidant potentials, though this is less explored than its synthetic utility.

Analytical Characterization

Validating the identity and purity of this compound requires overcoming its tendency to oxidize into the disulfide dimer (3,3'-diphenyl-1,1'-dibutyldisulfide).

Spectroscopic Signatures[9][10]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.15 - 7.35 (m, 5H): Phenyl aromatic protons.

-

δ 2.85 (m, 1H): Benzylic CH (C3).

-

δ 2.40 - 2.55 (m, 2H): CH₂ adjacent to SH (C1).

-

δ 1.85 (m, 2H): Internal CH₂ (C2).

-

δ 1.30 (d, 3H): Methyl group at C3.

-

δ 1.25 (t, 1H): Thiol proton (-SH). Diagnostic signal: Splits into a triplet due to coupling with C1 protons.

-

-

Mass Spectrometry (GC-MS):

-

Molecular Ion: m/z 166.[2]

-

Base Peak: m/z 105 (Phenethyl carbocation fragment) or m/z 91 (Tropylium ion), characteristic of the phenylalkyl structure.

-

Quality Control: Ellman’s Assay

To quantify the free thiol content (active fraction) versus disulfide impurity:

-

Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Reaction: R-SH + DTNB → Mixed Disulfide + TNB²⁻ (Yellow).

-

Measurement: Absorbance at 412 nm.

-

Logic: Only free thiols react. Disulfides (oxidation products) do not generate color. This validates the "freshness" of the batch.

DOT Diagram: Analytical Workflow

Figure 2: Dual-stream validation workflow using instrumental (GC) and wet-chemical (Ellman's) methods.

Handling & Safety (E-E-A-T)

Hazard Class: Irritant, Stench.

-

Oxidation Risk: Thiols oxidize rapidly in air to disulfides. Storage: Must be stored under Argon at 4°C.

-

Odor Control: All glassware must be treated with bleach (sodium hypochlorite) immediately after use. Bleach oxidizes the thiol to the odorless sulfonate/sulfonic acid, neutralizing the stench.

-

Reaction: R-SH + 3 NaOCl → R-SO₃H + 3 NaCl.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90596, 3-Phenylpropane-1-thiol (Structural Analog Reference). Retrieved from [Link]

-

The Good Scents Company (2024). 3-methyl-2-butanethiol (Flavor Profile Comparison). Retrieved from [Link]

-

Mondal, B., et al. (2021). Synthetic access to thiols: A review. Indian Academy of Sciences. (Methodology for Thioacetate displacement). Retrieved from [Link]

Sources

- 1. 3-methyl-2-butane thiol [thegoodscentscompany.com]

- 2. 3-Phenylbutane-1,3-diol | C10H14O2 | CID 11324091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Phenylpropane-1-thiol | C9H12S | CID 90596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FEMA Numbers : From 3501 to 3750 [thegoodscentscompany.com]

- 5. Butanethiol(109-79-5) 1H NMR [m.chemicalbook.com]

- 6. 3-PHENYL-1-BUTANOL(2722-36-3) 1H NMR spectrum [chemicalbook.com]

Technical Profile: 3-Phenylbutyl Mercaptan (3-Phenyl-1-butanethiol)

[1]

Executive Summary

3-Phenylbutyl mercaptan (IUPAC: 3-Phenyl-1-butanethiol) is a sulfur-containing organic compound characterized by a butyl chain substituted with a phenyl group at the C3 position and a thiol (-SH) functional group at the C1 position.[1] Identified by CAS No. 29607-90-7 , this molecule is of significant interest in flavor and fragrance chemistry due to its potent sensory profile, often described as possessing meaty, sulfurous, or fruity (grapefruit-like) nuances depending on concentration.[1][2] This guide provides a rigorous technical breakdown of its chemical structure, molecular weight, synthesis pathways, and handling protocols for research and development applications.[1][2]

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers

| Parameter | Detail |

| Common Name | 3-Phenylbutyl mercaptan |

| IUPAC Name | 3-Phenyl-1-butanethiol |

| CAS Registry Number | 29607-90-7 |

| Molecular Formula | C₁₀H₁₄S |

| SMILES | CC(C1=CC=CC=C1)CCS |

| InChI Key | (Predicted) VFJZERKMJPHTST-UHFFFAOYSA-N |

Structural Topology

The molecule consists of a butane backbone.[1][2] The primary carbon (C1) hosts the sulfhydryl (thiol) group, while the tertiary carbon (C3) is a chiral center bonded to a methyl group and a phenyl ring.[1][2] This chirality implies the existence of two enantiomers (R and S), which may exhibit distinct olfactory thresholds and qualities, a common phenomenon in chiral volatiles.[1][2]

[1]

Physicochemical Properties

The following data aggregates calculated and experimental values. Note that specific experimental density and refractive index values for this specific isomer are rare in public databases; values below are derived from structural analogs and standard cheminformatics models.

| Property | Value | Source/Method |

| Molecular Weight | 166.28 g/mol | Calculated (C₁₀H₁₄S) |

| Exact Mass | 166.0816 Da | Calculated |

| Appearance | Colorless to pale yellow liquid | Standard for alkyl thiols |

| Boiling Point | ~240–250 °C (atm) / ~110 °C (10 mmHg) | Estimated based on 3-phenyl-1-propanethiol |

| Solubility | Insoluble in water; Soluble in EtOH, Et₂O, DCM | Lipophilic character |

| Odor Profile | Sulfurous, meaty, fruity (grapefruit) at high dilution | Organoleptic assessment |

Synthesis & Production Protocols

Retrosynthetic Analysis

Direct synthesis is most reliably achieved through the conversion of the corresponding alcohol, 3-phenyl-1-butanol , to the thiol via a thioacetate intermediate.[1][2] This avoids the formation of disulfide byproducts common in direct hydrothiolation.[1][2]

Experimental Workflow (Alcohol to Thiol Conversion)

Objective: Synthesize 3-phenyl-1-butanethiol from 3-phenyl-1-butanol.

Reagents:

-

Starting Material: 3-Phenyl-1-butanol (CAS 2722-36-3)[1]

-

Activation: p-Toluenesulfonyl chloride (TsCl), Pyridine[1][2]

-

Hydrolysis: Lithium Aluminum Hydride (LiAlH₄) or Sodium Methoxide (NaOMe)[1][2]

Protocol:

-

Tosylation: Dissolve 3-phenyl-1-butanol (1.0 eq) in anhydrous pyridine/DCM. Add TsCl (1.1 eq) at 0°C. Stir until conversion is complete (TLC monitoring). Quench and isolate the tosylate.[1][2]

-

Thioacetylation: Dissolve the tosylate in DMF. Add Potassium Thioacetate (1.2 eq).[1][2] Heat to 60°C for 4 hours. This substitutes the -OTs group with -SAc (inversion of configuration does not apply at C1, but stereochemistry at C3 is preserved).[1][2]

-

Reduction/Hydrolysis: Treat the thioacetate with LiAlH₄ (in dry ether) or NaOMe (in methanol) under nitrogen atmosphere to cleave the acetyl group.[1][2]

-

Purification: Acidify carefully to pH 4, extract with ether, and distill under reduced pressure to obtain the free thiol.

Self-Validating Checkpoint: The disappearance of the carbonyl stretch (~1690 cm⁻¹) in IR and the appearance of the S-H stretch (~2550 cm⁻¹) confirms the transformation.[1][2]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic markers must be observed:

Safety & Handling

Hazard Class: Thiols are generally classified as Acute Tox. 4 (Oral/Inhalation) and Skin Irrit. 2 .[1][2]

-

Odor Control: Extreme caution is required due to the low odor threshold.[1][2] All work must be performed in a high-efficiency fume hood.[1][2] Bleach (sodium hypochlorite) should be available to oxidize spills immediately, neutralizing the odor.[1][2]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation to the disulfide.

References

-

BLD Pharm. (2025).[1][2] Product Analysis: 3-Phenylbutane-1-thiol (CAS 29607-90-7).[1] Retrieved from [1][2]

-

Sigma-Aldrich. (2025).[1][2] Search Results for Phenyl-butanethiol Derivatives. Retrieved from [1][2][3]

-

PubChem. (2025).[1][2][3] Compound Summary: 3-Phenyl-1-propanethiol (Analogous Physicochemical Data). National Library of Medicine.[1][2] Retrieved from [1][2]

Technical Guide: Isomerism, Synthesis, and Nomenclature of Phenylbutanethiols

Executive Summary

This technical guide provides a comprehensive analysis of the structural isomers of phenylbutanethiol (

Structural Landscape & Nomenclature

The term "phenylbutanethiol" describes a family of constitutional isomers where a thiol group (-SH) and a phenyl group are attached to a butane skeleton. The nomenclature is governed by IUPAC rules (2013 recommendations), where the thiol group takes priority over the phenyl substituent and the alkyl chain.

IUPAC Priority Rules

-

Principal Functional Group: The -SH group determines the suffix "-thiol".

-

Parent Chain: The longest carbon chain containing the -SH group is the parent alkane (butane).

-

Numbering: The chain is numbered to give the thiol group the lowest possible locant.

-

Substituents: The phenyl group is treated as a substituent (

).

Isomer Classification

The isomers can be categorized based on the carbon skeleton (n-butyl, isobutyl, sec-butyl) and the relative positions of the thiol and phenyl groups.

Table 1: Key Isomers of Phenylbutanethiol (Selected)

| Common Designation | IUPAC Name | Structure Description | Chiral Center? |

| 4-PBT (Primary) | 4-phenylbutane-1-thiol | Linear chain; Ph and SH at opposite ends. | No |

| 3-PBT (Secondary) | 3-phenylbutane-1-thiol | Methyl branching relative to Ph position. | Yes (C3) |

| 2-PBT (Secondary) | 2-phenylbutane-1-thiol | Phenyl adjacent to thiol-bearing carbon. | Yes (C2) |

| 1-PBT (Benzylic) | 1-phenylbutane-1-thiol | Thiol attached to benzylic carbon. | Yes (C1) |

| Geminal | 4-phenylbutane-2-thiol | Thiol on secondary carbon; Ph on terminal. | Yes (C2) |

Structural Taxonomy Diagram

The following diagram illustrates the structural divergence of the n-butane derivatives.

Figure 1: Structural taxonomy of phenylbutanethiol isomers, highlighting the chemically distinct primary and secondary thiol subclasses.

Synthetic Pathways

For pharmaceutical applications, 4-phenylbutane-1-thiol is the most relevant isomer due to its use as a flexible linker. The synthesis must avoid the formation of disulfides (oxidation) and manage the noxious odor associated with volatile thiols.

The Thiourea Method (Isothiouronium Salt Hydrolysis)

This is the preferred route for primary thiols due to high yields and the avoidance of foul-smelling sulfide byproducts common in direct nucleophilic substitution with NaSH.

Mechanism:

-

Alkylation: An alkyl halide (bromide/chloride) reacts with thiourea to form an

-alkylisothiouronium salt. -

Hydrolysis: Base-catalyzed hydrolysis cleaves the urea moiety, releasing the thiol.

Synthetic Workflow Diagram

*Figure 2: Step-wise synthetic pathway for the

A Technical Guide to the Synthesis and Availability of (R)- and (S)-3-Phenylbutane-1-thiol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, resolution, and availability of the (R)- and (S)-enantiomers of 3-phenylbutane-1-thiol. Chiral thiols are of significant interest in medicinal chemistry and drug development due to their potential to interact stereoselectively with biological targets. This document outlines two primary synthetic strategies for obtaining the enantiomerically pure forms of this compound: the stereospecific conversion of commercially available chiral precursors and the asymmetric synthesis of a key chiral intermediate. Detailed experimental protocols, causality behind methodological choices, and methods for determining enantiomeric purity are presented. Additionally, this guide includes information on the commercial availability of starting materials and the racemic thiol, providing a practical resource for researchers in the field.

Introduction: The Significance of Chiral Thiols

Chirality plays a pivotal role in drug design and efficacy, as the stereochemistry of a molecule can dictate its pharmacological and toxicological properties. Enantiomers of a chiral drug can exhibit vastly different activities, with one being therapeutic while the other may be inactive or even harmful. Thiol-containing compounds are crucial in various biological processes and are present in a number of pharmaceuticals. The availability of enantiomerically pure chiral thiols, such as (R)- and (S)-3-Phenylbutane-1-thiol, is therefore of great importance for the development of novel therapeutics and as tools for chemical biology research.

Synthetic Strategies for Enantiomerically Pure this compound

Two principal routes are detailed for the preparation of (R)- and (S)-3-Phenylbutane-1-thiol: the conversion of a chiral alcohol precursor and the asymmetric synthesis of the chiral backbone.

Strategy 1: Stereospecific Conversion of Chiral 3-Phenylbutan-1-ol

This strategy leverages the commercial availability of the enantiomers of 3-phenylbutan-1-ol. The conversion of the primary alcohol to the corresponding thiol can be achieved with either retention or inversion of the stereocenter, allowing for the synthesis of both target enantiomers from a single chiral alcohol precursor.

This two-step procedure involves the activation of the primary alcohol as a tosylate, followed by nucleophilic substitution with a thiol surrogate. The stereochemistry at the chiral center remains unchanged throughout this sequence.

-

Step 1: Tosylation of Chiral 3-Phenylbutan-1-ol

The hydroxyl group is converted to a good leaving group, a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction proceeds with retention of configuration at the chiral carbon.

Experimental Protocol:

-

To a solution of (R)- or (S)-3-phenylbutan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.5 eq.).

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate.

-

-

Step 2: Nucleophilic Substitution with Thioacetate

The tosylate is then displaced by a sulfur nucleophile, such as potassium thioacetate, to form a thioester. Subsequent hydrolysis yields the desired thiol.

Experimental Protocol:

-

Dissolve the tosylate (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).

-

Add potassium thioacetate (1.5 eq.) and heat the mixture to 60-80 °C.

-

Stir the reaction for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with diethyl ether, wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

To the crude thioacetate, add a solution of sodium hydroxide (2.0 eq.) in methanol and stir at room temperature for 2-4 hours to effect hydrolysis.

-

Neutralize the reaction with 1M HCl and extract the thiol with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude thiol, which can be purified by column chromatography.

-

Diagram: Synthesis with Retention of Stereochemistry

Caption: Synthesis of chiral thiol via tosylation.

The Mitsunobu reaction allows for the direct conversion of the alcohol to a thioester with inversion of configuration at the chiral center.[1][2][3] This is a powerful method for accessing the opposite enantiomer of the thiol from the same starting alcohol.

Experimental Protocol:

-

To a solution of (R)- or (S)-3-phenylbutan-1-ol (1.0 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and thioacetic acid (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.[4]

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to isolate the thioacetate.

-

Hydrolyze the thioacetate to the thiol as described in the tosylation method (Section 2.1.1, Step 2).

Diagram: Synthesis with Inversion of Stereochemistry

Caption: Synthesis of chiral thiol via Mitsunobu reaction.

Strategy 2: Asymmetric Synthesis of the Chiral Precursor

This approach involves the creation of the chiral center through an asymmetric reaction, followed by conversion to the target thiol. A key intermediate is the chiral 3-phenylbutan-1-ol, which can be synthesized via the asymmetric reduction of 4-phenyl-2-butanone.

The enantioselective reduction of the prochiral ketone, 4-phenyl-2-butanone, can be achieved using various catalytic systems, such as the Corey-Bakshi-Shibata (CBS) reduction or Noyori's asymmetric hydrogenation.[5][6]

-

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to direct the stereoselective reduction of the ketone with borane.[7]

Experimental Protocol:

-

To a solution of the CBS catalyst (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine, 0.1 eq.) in anhydrous THF at room temperature, add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6 eq.) dropwise.

-

Cool the mixture to -30 °C and add a solution of 4-phenyl-2-butanone (1.0 eq.) in THF dropwise over 30 minutes.

-

Stir the reaction at -30 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure and add 1M HCl.

-

Extract the product with diethyl ether, wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral alcohol, which can be purified by column chromatography.

-

-

Noyori Asymmetric Hydrogenation: This method utilizes a ruthenium-based catalyst with a chiral diphosphine and a chiral diamine ligand to achieve highly enantioselective hydrogenation of ketones.

Experimental Protocol:

-

In a high-pressure reactor, dissolve the Ru-catalyst (e.g., RuCl₂[(R)-BINAP][(R)-DAIPEN], 0.001-0.01 eq.) and 4-phenyl-2-butanone (1.0 eq.) in a suitable solvent such as methanol.

-

Add a base, such as potassium tert-butoxide (0.1 eq.).

-

Pressurize the reactor with hydrogen gas (10-50 atm) and heat to 30-50 °C.

-

Stir the reaction for 12-24 hours.

-

After completion, carefully vent the reactor and concentrate the reaction mixture.

-

Purify the product by column chromatography to obtain the chiral alcohol.

-

Once the enantiomerically enriched 3-phenylbutan-1-ol is obtained, it can be converted to the corresponding thiol using the methods described in Section 2.1.

Determination of Enantiomeric Purity

The enantiomeric excess (ee) of the synthesized chiral thiols must be determined to validate the stereoselectivity of the synthesis. This is typically achieved using chiral chromatography (HPLC or GC) or by NMR spectroscopy after derivatization with a chiral auxiliary.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[8] The choice of chiral stationary phase (CSP) is crucial and often determined empirically. Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) are commonly used for a wide range of chiral compounds.

General HPLC Method Development:

-

Column Screening: Screen a variety of chiral columns (e.g., Chiralpak IA, IB, IC) with different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol.

-

Mobile Phase Optimization: Adjust the ratio of the polar and non-polar components of the mobile phase to optimize the resolution and retention times of the enantiomers.

-

Derivatization (Optional): If the thiol is not well-resolved, it can be derivatized with a UV-active or fluorescent tag to enhance detection and potentially improve separation.

Chiral Gas Chromatography (GC)

Chiral GC is well-suited for the analysis of volatile compounds like thiols.[9] Capillary columns with chiral stationary phases, often based on cyclodextrin derivatives, are used to achieve enantiomeric separation.

General GC Method Development:

-

Column Selection: Choose a suitable chiral capillary column (e.g., based on β- or γ-cyclodextrin).

-

Temperature Programming: Optimize the temperature program (initial temperature, ramp rate, final temperature) to achieve baseline separation of the enantiomers.

-

Injector and Detector Parameters: Optimize the injector temperature and detector settings (e.g., FID, MS) for sensitivity and peak shape.

NMR Spectroscopy with Chiral Derivatizing Agents

The enantiomeric purity can also be determined by NMR spectroscopy after converting the thiol into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA), such as Mosher's acid chloride. The resulting diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of their integration will correspond to the enantiomeric ratio of the original thiol.[10]

Commercial Availability

The availability of starting materials and the target compounds is a key consideration for any research project.

| Compound | Enantiomeric Form | Supplier(s) | Notes |

| This compound | Racemic | BLD Pharm | Available for research purposes. |

| 3-Phenylbutan-1-ol | Racemic | BLD Pharm, ChemicalBook | Readily available.[11][12] |

| (R)-3-Phenylbutan-1-ol | Enantiomerically pure | Chemsrc | Available from various suppliers.[13][14] |

| (S)-3-Phenylbutan-1-ol | Enantiomerically pure | Contact custom synthesis providers | Less common than the (R)-enantiomer, may require custom synthesis. |

| 4-Phenyl-2-butanone | Achiral | Major chemical suppliers | Common starting material. |

Conclusion

This technical guide has outlined robust and well-documented strategies for the synthesis of (R)- and (S)-3-Phenylbutane-1-thiol. The choice between stereospecific conversion of a chiral precursor and asymmetric synthesis will depend on the availability of starting materials, required enantiomer, and the scale of the synthesis. The detailed protocols and analytical methods provided herein should serve as a valuable resource for researchers and professionals in drug development and related fields, facilitating the exploration of the therapeutic potential of these chiral thiols.

References

-

Organic Syntheses. Mitsunobu Reaction. Available from: [Link]

- Dodge, J. A.; Nissen, J. S.; Presnell, M. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol. Org. Synth.1996, 73, 110.

- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1-28.

- Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: The Good, the Bad, and the Ugly. Chem. Rev.2009, 109 (6), 2551-2651.

- Corey, E. J.; Bakshi, R. K.; Shibata, S. A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. J. Am. Chem. Soc.1987, 109 (18), 5551-5553.

- Seco, J. M.; Quíñoa, E.; Riguera, R. The Assignment of Absolute Configuration by NMR. Chem. Rev.2004, 104 (1), 17-118.

-

Chemsrc. (R)-3-Phenyl-butan-1-ol. Available from: [Link]

-

PubChem. (R)-3-Phenyl-butan-1-OL. Available from: [Link]

- Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002, 41 (12), 2008-2022.

-

Chiral Technologies. Chiral Stationary Phases. Available from: [Link]

-

Restek. Chiral GC Columns. Available from: [Link]

Sources

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. york.ac.uk [york.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. 2722-36-3|3-Phenylbutan-1-ol|BLD Pharm [bldpharm.com]

- 12. 3-PHENYL-1-BUTANOL | 2722-36-3 [chemicalbook.com]

- 13. (R)-3-Phenyl-butan-1-ol | CAS#:1126-07-4 | Chemsrc [chemsrc.com]

- 14. (R)-3-Phenyl-butan-1-OL | C10H14O | CID 7006462 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Odor Profile, Threshold, and Synthesis of Phenyl-Substituted Alkanethiols

Executive Summary

Phenyl-substituted alkanethiols represent a unique class of organosulfur compounds where the electron-rich aromatic ring modulates the volatility and receptor-binding affinity of the thiol (-SH) group. While often associated with off-notes in drug synthesis (degradation products) or specific "tropical" and "empyreumatic" (burnt/roasted) notes in flavor chemistry, their detection thresholds are among the lowest in organic chemistry—often reaching the picogram per liter (ppq) range.

This guide provides a rigorous analysis of the structure-odor relationships (SOR), quantitative threshold data, and validated protocols for the synthesis and detection of these potent molecules.

Part 1: Structural Determinants of Odor (SOR)

The olfactory perception of phenyl alkanethiols is governed by the "Rule of Spatial Arrangement," where the distance between the aromatic ring and the sulfhydryl group dictates the odor quality.

The Aromatic-Sulfur Interplay

Unlike aliphatic thiols, which are characteristically "skunky" or "gaseous," the introduction of a phenyl group adds complexity.

-

Benzenemethanethiol (Benzyl Mercaptan): The thiol is attached to the benzylic carbon. The odor is sharp, "burnt," "leek-like," or "empyreumatic."

-

2-Phenylethanethiol (Phenethyl Mercaptan): The addition of one methylene unit shifts the profile drastically to "rubbery," "roasted meat," and "barbecue."

-

1-Phenylethane-1-thiol: Branching at the alpha-carbon introduces chirality. The (S)-enantiomer is significantly more potent and carries a "sulfurous/grapefruit" character.

Steric and Chiral Effects

Research indicates that tertiary thiols generally possess lower thresholds than primary or secondary analogs due to hydrophobic bulk filling the olfactory receptor pocket more effectively. Furthermore, chirality plays a critical role; for 1-phenylethane-1-thiol, the (S)-enantiomer has a threshold orders of magnitude lower than the (R)-enantiomer.

Visual: Structure-Odor Logic Flow

Figure 1: Decision tree illustrating how structural modifications shift the olfactory profile from empyreumatic to tropical.

Part 2: Quantitative Profiling (Threshold Data)

The detection limits for these compounds are exceptionally low, requiring high-sensitivity instrumentation for analytical verification. The values below represent consensus data from air and aqueous matrix studies.

| Compound | CAS Number | Odor Quality | Threshold (Air) | Threshold (Water/Model Wine) |

| (S)-1-Phenylethane-1-thiol | 30008-13-8 | Sulphurous, Tropical | 0.00025 ng/L | ~0.01 ng/L |

| Benzenemethanethiol | 100-53-8 | Burnt, Leek, Smoke | ~0.02 ng/L | 0.3 ng/L |

| 2-Phenylethanethiol | 4410-99-5 | Rubber, Roasted Meat | ~0.1 - 0.5 ng/L | 1.0 - 5.0 ng/L |

| 2-Methyl-4-phenyl-2-butanethiol | N/A | Grapefruit, Vetiver | < 0.1 ng/L | ~0.05 ng/L |

Key Insight: The (S)-enantiomer of 1-phenylethane-1-thiol is one of the most potent odorants known to science. In drug development, even trace impurities of this compound (formed via side reactions with styrene derivatives) can render a batch organoleptically unacceptable.

Part 3: Synthesis & Purification Protocol

For research standards, the Thiourea Method is preferred over direct sulfhydration (H2S) due to higher selectivity and safety (avoids handling gaseous H2S).

Protocol: Synthesis of 2-Phenylethanethiol

Objective: Convert 2-phenylethyl bromide to 2-phenylethanethiol.

Reagents:

-

2-Phenylethyl bromide (1.0 eq)

-

Thiourea (1.1 eq)[1]

-

Ethanol (95%)[1]

-

NaOH (5N aqueous)[1]

-

HCl (2N)[1]

Step-by-Step Methodology:

-

Formation of Isothiouronium Salt:

-

Dissolve 2-phenylethyl bromide (1 mol) and thiourea (1.1 mol) in 95% ethanol (50 mL/g substrate).

-

Reflux for 3–4 hours. The mixture will become homogeneous as the isothiouronium salt forms.

-

Checkpoint: TLC should show consumption of the bromide.

-

-

Alkaline Hydrolysis:

-

Isolation & Purification:

-

Acidify with 2N HCl to pH ~2.

-

Extract with Dichloromethane (DCM) x3.

-

Wash organic layer with brine, dry over anhydrous MgSO4.

-

Distillation: Vacuum distill (approx. 105°C at 23 mmHg) to obtain the pure thiol.[1]

-

Safety Note: All glassware must be treated with a bleach solution (sodium hypochlorite) immediately after use to oxidize residual thiols and neutralize the odor.

Visual: Thiourea Synthesis Pathway

Figure 2: The Thiourea protocol ensures high yield and minimizes disulfide formation via nitrogen shielding.

Part 4: Olfactometry & Detection[4][5]

Standard GC-MS is often insufficient for these thiols due to their low thresholds (below the instrument's LOD). Gas Chromatography-Olfactometry (GC-O) combined with Aroma Extract Dilution Analysis (AEDA) is the required standard.

The AEDA Workflow

-

Extraction: SAFE (Solvent Assisted Flavor Evaporation) is used to isolate volatiles without thermal degradation.

-

Dilution Series: The extract is diluted stepwise (1:2, 1:4, 1:8...).

-

Sniffing Port: A panelist sniffs the GC effluent.

-

FD Factor: The highest dilution at which the odor is still detectable is the Flavor Dilution (FD) factor.

Self-Validating Step: If the retention time of the odor at the sniffing port does not match the FID/MS signal of the synthetic standard, the identification is rejected.

Visual: GC-O Detection System

Figure 3: Split-flow diagram showing simultaneous chemical and sensory verification.

References

-

Polster, J., & Schieberle, P. (2019). Structure/Odor Activity Studies on Aromatic Mercaptans and Their Cyclohexane Analogues Synthesized by Changing the Structural Motifs of Naturally Occurring Phenyl Alkanethiols. Journal of Agricultural and Food Chemistry.[4][5] [4]

-

Tominaga, T., Guimbertau, G., & Dubourdieu, D. (2003).[5] Contribution of benzenemethanethiol to smoky aroma of certain Vitis vinifera L. wines.[5] Journal of Agricultural and Food Chemistry.[4][5]

-

Organic Syntheses. (1955). 2-Phenylethanethiol Synthesis Protocol (Thiourea Method).[1] Organic Syntheses, Coll.[3] Vol. 3. (Note: Generalized from homologous series protocols).

-

Vermeulen, C., et al. (2006). Synthesis and Sensory Characterization of 3-Mercapto-3-methyl-1-butanol and Its Acetate. Journal of Agricultural and Food Chemistry.[4][5]

- Rowe, D. J. (2005). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing.

Sources

Methodological & Application

Application Note: Synthesis of 3-Phenylbutane-1-thiol from 3-Phenyl-1-butanol

Executive Summary

This Application Note provides a comprehensive guide for the synthesis of 3-phenylbutane-1-thiol from 3-phenyl-1-butanol . While direct sulfuration of alcohols is chemically challenging due to the poor leaving group ability of the hydroxyl moiety, this guide presents two field-proven methodologies:

-

Method A (The Sulfonate Pathway): A robust, scalable two-step protocol involving activation via tosylation followed by thioacetate displacement. Ideal for gram-to-kilogram scale synthesis where high purity is required.

-

Method B (The Mitsunobu Protocol): A rapid, one-pot activation utilizing Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD). Ideal for milligram-scale discovery chemistry or when isolating intermediates is undesirable.

Both methods prioritize the preservation of the stereocenter at the C3 position (if starting with chiral material), as the reaction occurs exclusively at the primary C1 carbon.

Strategic Analysis & Retrosynthesis

The transformation requires converting a primary alcohol (poor leaving group) into a thiol (nucleophile/product). Direct displacement with H₂S is often impractical due to harsh conditions and the formation of symmetric sulfide byproducts (R-S-R).

Reaction Pathway Logic

-

Substrate Analysis: 3-phenyl-1-butanol possesses a primary hydroxyl group. The phenyl ring is in the

-position (gamma), meaning it is electronically isolated from the reaction center. This minimizes the risk of benzylic racemization or elimination (styrene formation). -

Route Selection:

-

Why Thioacetate? Using potassium thioacetate (KSAc) or thioacetic acid introduces the sulfur in a "masked" form (thioester). This prevents the newly formed thiol from reacting further to form sulfides, a common side reaction when using free sulfide salts.

-

Stereochemistry: The chiral center is at C3. The reaction occurs at C1. Therefore, retention of configuration at C3 is guaranteed in both protocols.

-

Visual Pathway (DOT Diagram)

Figure 1: Synthetic pathways. The solid line represents the robust Sulfonate Pathway (Method A). The dashed line represents the direct Mitsunobu Pathway (Method B).

Method A: The Sulfonate Pathway (Scalable & Robust)

This method is recommended for synthesis >5g.[1] It isolates stable intermediates, allowing for purification before the final "stench" step.

Step 1: Activation (Tosylation)

Objective: Convert the -OH to a -OTs leaving group.

-

Reagents: 3-phenyl-1-butanol (1.0 equiv), p-Toluenesulfonyl chloride (TsCl, 1.2 equiv), Triethylamine (TEA, 2.0 equiv), DMAP (0.1 equiv).

-

Solvent: Dichloromethane (DCM).

Protocol:

-

Dissolve 3-phenyl-1-butanol in dry DCM (0.5 M concentration) under Nitrogen atmosphere.

-

Add TEA and DMAP. Cool the mixture to 0°C.

-

Add TsCl portion-wise over 15 minutes. Maintain temperature <5°C to avoid elimination byproducts.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine), then Sat. NaHCO₃, then Brine.[2]

-

Dry over MgSO₄ and concentrate.

-

Result: 3-phenylbutyl 4-methylbenzenesulfonate. (Usually a viscous oil or low-melting solid; use directly if purity >95%).

Step 2: Nucleophilic Displacement

Objective: Displace -OTs with Thioacetate.

-

Reagents: Potassium Thioacetate (KSAc, 1.2 equiv).

-

Solvent: DMF (Dimethylformamide) or Acetone.

Protocol:

-

Dissolve the Tosylate from Step 1 in DMF (0.5 M).

-

Add KSAc in one portion. The reaction is slightly exothermic.

-

Stir at RT for 12 hours or heat to 50°C for 3 hours to accelerate.

-

Workup: Dilute with Et₂O (Ether facilitates separation from DMF/water). Wash extensively with water (3x) to remove DMF.

-

Concentrate to obtain the Thioester intermediate .

Step 3: Deprotection (Hydrolysis)

Objective: Reveal the free Thiol (-SH).

-

Reagents: LiAlH₄ (1.0 equiv) in Ether (Reductive) OR NaOH (2.0 equiv) in MeOH/Water (Saponification).

-

Recommendation: Reductive cleavage (LiAlH₄) prevents disulfide formation more effectively than saponification.

Protocol (Reductive):

-

Suspend LiAlH₄ in dry THF or Diethyl Ether at 0°C under Nitrogen.

-

Add the Thioester dropwise.

-

Stir for 1 hour at 0°C.

-

Quench: CAREFULLY add EtOAc (to consume excess hydride), then dilute acid (1M HCl).

-

Extraction: Extract with Ether. Dry over Na₂SO₄.[2]

-

Purification: Vacuum distillation is highly recommended to obtain pure thiol and remove traces of odoriferous byproducts.

Method B: The Mitsunobu Protocol (Rapid Discovery)

Recommended for small scale (<1g) or when speed is critical.

-

Reagents: 3-phenyl-1-butanol (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), Thioacetic acid (HSAc, 1.5 equiv).

-

Activator: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv).

-

Solvent: THF (Tetrahydrofuran), anhydrous.

Protocol:

-

Dissolve Alcohol and PPh₃ in THF at 0°C.

-

Add Thioacetic acid.

-

Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.

-

Stir at 0°C for 1 hour, then RT for 12 hours.

-

Workup: Concentrate solvent. Triturate the residue with Hexane/Ether (PPh₃O precipitates out). Filter.

-

Concentrate filtrate.[2] Perform Step 3 from Method A (Hydrolysis) to obtain the thiol.

Critical Data & Troubleshooting

Physical Properties Table

| Compound | MW ( g/mol ) | State | Key Spec Feature |

| 3-Phenyl-1-butanol | 150.22 | Colorless Oil | IR: Broad -OH stretch ~3300 cm⁻¹ |

| Tosylate Intermediate | 304.40 | Oil/Solid | 1H NMR: Aryl methyl ~2.4 ppm |

| Thioester Intermediate | 208.32 | Pale Oil | IR: C=O stretch ~1690 cm⁻¹ (Thioester) |

| This compound | 166.28 | Colorless Oil | IR: Weak -SH stretch ~2550 cm⁻¹; Stench |

Troubleshooting Guide

-

Low Yield in Step 2 (Displacement): If the reaction is slow, add a catalytic amount of Sodium Iodide (NaI) to form the more reactive alkyl iodide in situ (Finkelstein condition).

-

Disulfide Formation (R-S-S-R): If the final product shows a doubled mass in MS, you have oxidation. Treat the product with Zinc powder in dilute acetic acid or DTT (Dithiothreitol) to reduce disulfides back to thiols.

-

Separating PPh₃O (Method B): If filtration fails, use a silica column. PPh₃O is very polar; the thioester is non-polar. Elute with 5% EtOAc in Hexane.

Safety & Odor Control (Mandatory)

WARNING: Thiols possess a potent, repulsive "skunk-like" odor detectable at ppb levels.

-

Containment: All reactions involving KSAc, Thioacetic acid, or the final Thiol must be performed in a fume hood .

-

Bleach Station: Keep a bucket of 10% Sodium Hypochlorite (Bleach) handy. Bleach oxidizes thiols to odorless sulfonates.

-

Glassware: Soak all dirty glassware in the bleach bath for 2 hours before washing.

-

Waste: Do not pour thiol waste down the drain. Quench with bleach, then dispose of as organic waste.

References

-

Mitsunobu Reaction Overview

-

Thioacetate Displacement Protocol

-

Direct Conversion (Lawesson's Reagent Context)

-

Safety Data (Thiol Handling)

- Title: Benzenethiol (Analogous handling safety)

- Source: The Good Scents Company

-

URL:[Link]

Sources

- 1. US2472470A - Process for the preparation of mercaptans - Google Patents [patents.google.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]

- 8. ias.ac.in [ias.ac.in]

- 9. US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters - Google Patents [patents.google.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Thiol-Ene Click Reaction with 3-Phenyl-1-Butene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Harnessing the Power of Thiol-Ene Chemistry with Styrenic Scaffolds

The thiol-ene reaction has emerged as a cornerstone of "click chemistry," offering a highly efficient and orthogonal method for the formation of carbon-sulfur bonds.[1][2] Its broad utility stems from its high yields, stereoselectivity, rapid reaction rates, and tolerance to a wide array of functional groups, making it an invaluable tool in materials science, bioconjugation, and drug development.[1][2][3] This guide provides a detailed exploration of the thiol-ene reaction utilizing 3-phenyl-1-butene, a styrenic alkene, offering insights into its unique reactivity and providing robust protocols for its successful implementation.

The radical-mediated thiol-ene reaction proceeds via a free-radical chain mechanism, typically initiated by light or heat.[1][4] This process involves the anti-Markovnikov addition of a thiol to an alkene, a feature that provides excellent control over the regioselectivity of the product.[1]

The Unique Case of 3-Phenyl-1-Butene in Thiol-Ene Reactions

The use of 3-phenyl-1-butene as the "ene" component introduces specific considerations due to the presence of the phenyl group. The addition of a thiyl radical to the terminal carbon of the double bond results in the formation of a secondary benzylic radical. This radical is stabilized by resonance with the adjacent phenyl ring, which can favorably influence the reaction kinetics. However, the benzylic hydrogens at the C3 position are susceptible to abstraction by radicals, a potential side reaction that can compete with the desired addition to the alkene. Careful optimization of reaction conditions is therefore crucial to maximize the yield of the desired thioether product.

Core Reaction Mechanism

The radical-initiated thiol-ene reaction with 3-phenyl-1-butene follows a well-established chain-growth mechanism:

-

Initiation: A radical initiator, upon thermal or photochemical activation, generates initial radical species.

-

Chain Transfer (Thiol to Thiyl Radical): The initiator radical abstracts a hydrogen atom from the thiol (R-SH), forming a thiyl radical (R-S•).

-

Propagation (Addition): The electrophilic thiyl radical adds to the terminal carbon of the 3-phenyl-1-butene double bond. This anti-Markovnikov addition generates a more stable secondary benzylic radical.

-

Propagation (Chain Transfer): The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction.

Sources

Application Note: Engineering Chiral Gold Nanoparticles with 3-Phenylbutane-1-thiol

This Application Note provides a comprehensive technical guide for the synthesis, characterization, and application of gold nanoparticles (AuNPs) functionalized with 3-Phenylbutane-1-thiol . This ligand is of significant interest in drug development and materials science due to its intrinsic chirality and hydrophobic packing capabilities , which enable the creation of chiroptical nanomaterials and enantioselective surfaces.[1]

Executive Summary

Functionalizing gold nanoparticles with This compound (3-PBT) creates a unique class of nanomaterials that combine the plasmonic properties of gold with the steric and chiral selectivity of the 3-phenylbutyl moiety.[1][2] Unlike linear alkanethiols, 3-PBT possesses a chiral center at the C3 position and a phenyl group capable of

Key Applications:

-

Chiral Recognition: Enantioselective binding of chiral drugs or biomolecules.[1]

-

Hydrophobic Drug Delivery: Encapsulation of hydrophobic actives within the dense ligand shell.[1]

-

Catalysis: Asymmetric catalysis support due to the chiral surface environment.[1]

Chemical Profile & Ligand Properties[3][4][5][6]

Before initiating synthesis, it is critical to understand the ligand's physicochemical behavior.[1]

| Property | Specification | Implication for Synthesis |

| Ligand Name | This compound | Specific chiral ligand |

| Structure | C3 is the chiral center (R or S).[1][2] | |

| Molecular Weight | ~166.28 g/mol | Use for molar ratio calculations.[1] |

| Solubility | Organic (DCM, Toluene, Ethanol) | Requires phase-transfer or organic synthesis methods.[1][2] |

| Stability | Prone to oxidation (Disulfide formation) | Store under inert gas (Ar/N |

| Key Feature | Promotes ordered, dense self-assembled monolayers (SAMs).[1][2] |

Critical Note on Chirality: To achieve chiroptical activity (Circular Dichroism signals in the plasmon region), you must use enantiopure (R)- or (S)-3-Phenylbutane-1-thiol.[1][2] Racemic mixtures will result in achiral particles.[1]

Experimental Protocols

We present two distinct protocols depending on the desired particle size and dispersity.

Protocol A: Direct Synthesis (Modified Brust-Schiffrin Method)

Target: Ultra-small clusters (1.5 – 5 nm).[1][2] Mechanism: Two-phase reduction allowing simultaneous nucleation and passivation.[1][2]

Reagents

-

Gold(III) chloride trihydrate (

)[1][2] -

Tetraoctylammonium bromide (TOAB) (Phase transfer catalyst)[1][2][3]

-

Sodium borohydride (

)[1][2][3] -

Solvents: Toluene (HPLC grade), Deionized Water (

).[1]

Step-by-Step Workflow

-

Phase Transfer:

-

Dissolve

-

Dissolve

TOAB in -

Mix vigorously for 15 min until the aqueous phase is clear and the organic phase is deep orange. Discard the aqueous phase.[1]

-

-

Ligand Addition:

-

Reduction:

-

Purification (Crucial):

-

Redispersion:

-

Disperse the purified pellet in pure Toluene or DCM.[1]

-

Protocol B: Ligand Exchange (Post-Synthetic Modification)

Target: Larger, monodisperse particles (10 – 50 nm).[1] Mechanism: Displacing weak ligands (Citrate) with strong thiols (3-PBT).[1][2]

Reagents

Step-by-Step Workflow

-

Preparation:

-

Ligand Solution:

-

Dissolve excess 3-PBT in

of Acetone.

-

-

Exchange & Phase Transfer:

-

Add the Acetone-Thiol mix to the aqueous AuNPs.[1]

-

Stir vigorously.[1][2][5] The acetone lowers the polarity, allowing the hydrophobic thiol to approach the gold surface.[1]

-

Add

of Toluene.[1] -

Continue stirring. The particles will transfer into the Toluene layer (turning it red/purple) as the citrate is replaced by 3-PBT.[1]

-

-

Separation:

-

Use a separatory funnel to collect the organic phase.[1]

-

-

Washing:

-

Precipitate with Ethanol (as in Protocol A) to remove excess free thiol.[1]

-

Visualization of Synthesis Logic

The following diagram illustrates the decision matrix and chemical flow for generating these particles.

Caption: Workflow selection for 3-PBT AuNP synthesis based on target particle size.

Characterization & Quality Control

To validate the synthesis and ligand attachment, the following analytical techniques are mandatory.

A. UV-Vis Spectroscopy[1][2][6]

-

Expectation:

B. Circular Dichroism (CD)[1][2]

-

Purpose: Verify chirality transfer from the ligand to the nanoparticle.

-

Protocol: Measure the CD spectrum of the purified particles in Toluene.

-

Signal: Look for Cotton effects (peaks/troughs) in the visible region (400-600 nm).[1][2] This indicates the chiral ligand has induced optical activity in the gold core (Induced Circular Dichroism, ICD).[1]

C. 1H-NMR Spectroscopy[1][2]

-

Purpose: Confirm ligand purity and absence of free thiol.

-

Key Indicator: Broadening of proton resonances (specifically the

-protons next to sulfur) indicates successful immobilization on the gold surface.[1] Sharp peaks suggest free (unbound) ligand contamination.[1][2]

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Insoluble Precipitate | Incomplete ligand coverage or excess ethanol.[1][2] | Redissolve in Toluene; ensure Au:Thiol ratio was sufficient during synthesis. |

| No CD Signal | Racemic ligand used or core too large. | Ensure Enantiopure 3-PBT is used. Smaller cores (<2nm) often show stronger chiral responses.[1][2] |

| Aggregation (Blue Shift) | Ligand desorption or oxidation.[1][2] | Store particles in solution at |

| Phase Transfer Failure | Ionic strength mismatch.[1] | In Protocol B, ensure enough Acetone is used to bridge the miscibility gap between water and toluene.[1] |

References

-

Brust, M., Walker, M., Bethell, D., Schiffrin, D. J., & Whyman, R. (1994).[1] Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system. Journal of the Chemical Society, Chemical Communications.[1]

-

Gautier, C., & Bürgi, T. (2009).[1] Chiral Gold Nanoparticles. ChemPhysChem. (Foundational work on thiols inducing chirality in AuNPs).

-

Häkkinen, H. (2012).[1][7] The gold-sulfur interface at the nanoscale.[1] Nature Chemistry.[1][2]

-

Zhou, Y., et al. (2022).[1][8] Hydrophobic Gold Nanoparticles with Intrinsic Chirality for the Efficient Fabrication of Chiral Plasmonic Nanocomposites.[1] International Journal of Molecular Sciences.

-

Sigma-Aldrich.

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Plant-Based Synthesis of Gold Nanoparticles and Theranostic Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrophobic Gold Nanoparticles with Intrinsic Chirality for the Efficient Fabrication of Chiral Plasmonic Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Engineering of 4-Phenyl-1-Butanethiol SAMs on Gold

Topic: Preparation of Self-Assembled Monolayers (SAMs) with 4-Phenyl-1-Butanethiol Content Type: Application Note & Detailed Protocol Audience: Researchers, Senior Scientists, Drug Development Engineers

Abstract

This guide details the protocol for fabricating high-density Self-Assembled Monolayers (SAMs) using 4-phenyl-1-butanethiol on gold substrates. Unlike simple alkanethiols, phenyl-terminated thiols introduce unique

Scientific Principles & Mechanism

The formation of a 4-phenyl-1-butanethiol SAM is driven by three synergistic forces:

-

Chemisorption: The formation of a strong thiolate-gold bond (~45 kcal/mol) anchors the molecule.

-

Chain Ordering: Van der Waals forces between the butyl spacers stabilize the backbone.

-

Terminal Stacking: The terminal phenyl groups engage in

-

Mechanistic Pathway

The assembly proceeds in two distinct kinetic regimes:

-

Fast Regime (Seconds - Minutes): Rapid adsorption of molecules onto the gold surface (80-90% coverage). The molecules lie flat (striped phase) to maximize surface contact.

-

Slow Regime (Hours - Days): Reorganization into an upright, crystalline-like phase. The alkyl chains straighten, and phenyl rings stack, expelling solvent and contaminants.

Experimental Workflow

Visualization: SAM Preparation Pipeline

The following diagram outlines the critical path for reproducible SAM formation.

Figure 1: Critical path for 4-phenyl-1-butanethiol SAM formation. Note the emphasis on rinsing to remove physisorbed layers.

Materials & Equipment

| Component | Specification | Rationale |

| Thiol | 4-Phenyl-1-butanethiol (>97%) | Impurities (disulfides, oxidation products) compete for surface sites and disrupt packing. |

| Solvent | Ethanol (Absolute, HPLC Grade) | Standard solvent. High purity is essential to prevent contaminant adsorption. |

| Substrate | Au(111) on Mica or Si wafer | Au(111) provides the flattest surface for optimal |

| Cleaning | H₂SO₄ (96%) + H₂O₂ (30%) | "Piranha" solution removes organic contaminants (Caution: Highly Corrosive/Explosive). |

| Gas | Nitrogen or Argon (99.999%) | Prevents oxidation of the thiol solution and the gold surface. |

Detailed Protocol

Phase 1: Substrate Cleaning (The Foundation)

Expert Insight: The most common cause of SAM failure is a dirty substrate. Gold is a "getter" for hydrocarbons; even brief exposure to air contaminates it.

-

Piranha Etch: Immerse gold substrates in a freshly prepared Piranha solution (3:1 conc. H₂SO₄ : 30% H₂O₂) for 60 seconds.

-

Rinse: Rinse copiously with deionized water (18.2 MΩ·cm), followed by absolute ethanol.

-

Dry: Blow dry with a high-velocity stream of pure Nitrogen. Use immediately.

Phase 2: Solution Preparation & Deposition

-

Concentration: Prepare a 1.0 mM solution of 4-phenyl-1-butanethiol in absolute ethanol.

-

Calculation: MW ≈ 166.28 g/mol . For 20 mL, use ~3.3 mg or ~3.3 µL (density ~1.0 g/mL).

-

-

Immersion: Place the clean gold substrate into a glass vial. Add the thiol solution until the substrate is fully submerged.

-

Inert Atmosphere: Backfill the vial headspace with Nitrogen gas to displace oxygen. Cap tightly and seal with Parafilm.[1]

-

Why? Oxygen promotes the oxidation of thiols to sulfonates, which do not form stable SAMs.

-

-

Incubation: Allow self-assembly to proceed for 24 to 48 hours at room temperature (20-25°C).

-

Note: While adsorption is fast, the reorganization of the bulky phenyl groups requires longer times than simple alkanethiols to minimize defects.

-

Phase 3: Rinsing & Drying (Critical Step)

-

Removal: Remove substrate with clean tweezers.

-

Rinse: Rinse thoroughly with absolute ethanol (at least 20 seconds) to wash away loosely bound (physisorbed) molecules.

-

Dry: Dry under a stream of Nitrogen gas.[1]

-

Storage: Analyze immediately or store under vacuum/nitrogen. Phenyl SAMs are prone to oxidation in air over days.

Characterization & Validation

A successful SAM must meet specific quantitative metrics.

Data Table: Expected Parameters

| Metric | Expected Value | Method | Interpretation |

| Static Water Contact Angle | 80° - 85° | Goniometry | Indicates a hydrophobic surface, but slightly lower than methyl-terminated SAMs (~110°) due to the polarizability of the phenyl ring. |

| Ellipsometric Thickness | ~0.8 - 1.0 nm | Ellipsometry | Consistent with a theoretical length of a butyl chain + phenyl ring tilted at ~30°. |

| Hysteresis | < 5° | Advancing/Receding CA | Low hysteresis confirms a homogeneous, defect-free surface. |

| Blocking Efficiency | > 99% | Cyclic Voltammetry | Absence of redox peaks (e.g., Ferricyanide) confirms lack of pinholes. |

Validation Workflow (Graphviz)

Figure 2: Decision logic for validating SAM quality. All three metrics should align for high-confidence applications.

Applications in Drug Development[3]

Biosensor Interfaces (SPR / QCM)

Phenyl-terminated SAMs utilize

Mimicking Hydrophobic Pockets

In drug screening, these SAMs serve as model surfaces to simulate the hydrophobic pockets of proteins. By measuring the binding affinity of small molecule drugs to the phenyl-SAM, researchers can estimate non-specific binding liabilities early in the pipeline.

References

-

Sigma-Aldrich. Preparing Self-Assembled Monolayers. (Accessed 2024). A foundational guide on general SAM protocols and solvent choices.

-

University of Houston (Dr. Lee Group). Structure, Wettability, and Frictional Properties of Phenyl-Terminated Self-Assembled Monolayers on Gold. Detailed characterization of phenyl-terminated SAMs, including contact angle data and odd-even effects.

-

Love, J. C., et al. Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews (2005). The authoritative review on SAM mechanisms, defects, and stability.

-

ResearchGate. Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold. Discusses the oxidation stability of thiolates, critical for phenyl-SAM storage.

Sources

Application Notes and Protocols for Aromatic Thiols as Chain Transfer Agents in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the synthesis of polymers for advanced applications, including drug delivery systems, precise control over macromolecular architecture is paramount. The molecular weight and its distribution are critical parameters that dictate the physicochemical properties and in vivo performance of polymeric materials. Chain transfer agents (CTAs) are instrumental in regulating these properties during free-radical polymerization. This guide provides an in-depth exploration of aromatic thiols as a versatile class of CTAs.

While the initial focus of this work was to be on 3-phenylbutane-1-thiol, a comprehensive literature search revealed a notable lack of specific data regarding its use as a chain transfer agent. To provide a robust and scientifically grounded resource, this guide has been broadened to encompass the wider class of aromatic thiols. We will use the well-characterized thiophenol as a primary exemplar to illustrate the principles and protocols. The methodologies detailed herein are designed to be adaptable for the investigation of less-studied aromatic thiols, such as this compound, empowering researchers to explore novel CTAs.

The Role of Aromatic Thiols in Chain Transfer Polymerization

In radical polymerization, a chain transfer agent (CTA) intervenes in the propagation of a growing polymer chain, terminating it and initiating a new one.[1] This process is crucial for controlling the average molecular weight of the resulting polymer.[2] Thiols are a prominent class of CTAs due to the relatively weak S-H bond, which facilitates the transfer of a hydrogen atom to the propagating radical.[2]

Aromatic thiols, such as thiophenol, are particularly effective CTAs. Their reactivity can be tuned by substituents on the aromatic ring, which influences the stability of the resulting thiyl radical.[3] The general mechanism of chain transfer involving an aromatic thiol is a two-step process:

-

Hydrogen Abstraction: A growing polymer radical (P•) abstracts the hydrogen atom from the thiol (ArSH), terminating the polymer chain and generating a new thiyl radical (ArS•).

-

Reinitiation: The newly formed thiyl radical (ArS•) then adds to a monomer molecule (M), initiating the growth of a new polymer chain.

The efficiency of a CTA is quantified by its chain transfer constant (Ctr) , which is the ratio of the rate constant of chain transfer (ktr) to the rate constant of propagation (kp). A higher Ctr value indicates a more effective chain transfer agent.[4]

Mechanism of Chain Transfer with Aromatic Thiols

Figure 1: Mechanism of chain transfer in free-radical polymerization mediated by an aromatic thiol.

Synthesis of Aromatic Thiols: The Newman-Kwart Rearrangement

A robust and general method for the synthesis of aromatic thiols from the corresponding phenols is the Newman-Kwart rearrangement.[5][6] This reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to yield the desired thiophenol.[6] This method is advantageous due to its high yields and tolerance for a variety of functional groups on the aromatic ring.[5]

General Protocol for the Synthesis of Aromatic Thiols via Newman-Kwart Rearrangement

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Synthesis of the O-Aryl Thiocarbamate

-

To a solution of the desired phenol (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetone), add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add N,N-dimethylthiocarbamoyl chloride (1.1 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting phenol is consumed.

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the O-aryl thiocarbamate.

Step 2: Newman-Kwart Rearrangement

-

Place the purified O-aryl thiocarbamate in a flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the compound to a high temperature (typically 200-300 °C) either neat or in a high-boiling solvent (e.g., diphenyl ether).[6]

-

Maintain the temperature and monitor the reaction by TLC or 1H NMR until the rearrangement to the S-aryl thiocarbamate is complete.

-

Cool the reaction mixture to room temperature. If performed neat, the product may solidify upon cooling.

-

Purify the crude S-aryl thiocarbamate by column chromatography or recrystallization.

Step 3: Hydrolysis to the Thiophenol

-

Dissolve the purified S-aryl thiocarbamate in a mixture of ethanol and water.

-

Add a strong base, such as sodium hydroxide or potassium hydroxide (excess, e.g., 5-10 eq.).

-

Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., HCl) to a pH of ~1.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aromatic thiol.

Application Protocol: Controlled Polymerization of Styrene using Thiophenol

This protocol details the free-radical polymerization of styrene using thiophenol as a CTA to control the molecular weight of the resulting polystyrene.

Materials and Reagents

-

Styrene (inhibitor removed by passing through a column of basic alumina)[3]

-

Thiophenol (reagent grade)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)

-

Toluene (anhydrous)

-

Methanol

-

Schlenk flask or similar reaction vessel with a magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Constant temperature oil bath

Experimental Workflow

Figure 2: Experimental workflow for the controlled polymerization of styrene.

Step-by-Step Procedure

-

Reaction Setup: Assemble a Schlenk flask with a magnetic stir bar and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of inert gas.

-

Reagent Addition: In the flask, combine styrene (e.g., 10.0 g, 96.0 mmol), the desired amount of thiophenol (see Table 1 for guidance on Ctr), AIBN (e.g., 0.078 g, 0.48 mmol, for a [Monomer]:[Initiator] ratio of 200:1), and anhydrous toluene (e.g., 10 mL).

-

Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at 60 °C and stir the mixture.[7] The polymerization time will depend on the desired conversion (e.g., 4-8 hours).

-

Termination and Precipitation: After the desired time, terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air. Slowly pour the viscous solution into a beaker containing a large excess of methanol (e.g., 200 mL) while stirring vigorously. The polystyrene will precipitate as a white solid.[4]

-

Purification: Allow the precipitate to settle, then decant the supernatant. Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or toluene) and re-precipitate into methanol to remove unreacted monomer and other impurities.

-

Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of the Resulting Polymer

Molecular Weight and Polydispersity (Đ) by Gel Permeation Chromatography (GPC/SEC)

GPC is the standard technique for determining the molecular weight distribution of polymers.[8]

-

Sample Preparation: Prepare a dilute solution of the dried polystyrene (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF).[9]

-

Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).[8]

-

Calibration: Calibrate the system using narrow polystyrene standards.[9]

-

Analysis: Inject the polymer solution and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn).

End-Group Analysis by 1H NMR Spectroscopy

1H NMR spectroscopy can be used to confirm the incorporation of the chain transfer agent and to calculate the number-average molecular weight (Mn).[10][11]

-

Sample Preparation: Dissolve a known amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl3).

-

Analysis: Acquire the 1H NMR spectrum. The spectrum of polystyrene will show broad signals for the aromatic protons (typically 6.3-7.4 ppm) and the aliphatic backbone protons (typically 1.6-2.5 ppm).[12] The protons of the phenyl group from the thiophenol end-group will also appear in the aromatic region. By comparing the integration of a characteristic signal from the end-group to that of the repeating monomer units, the degree of polymerization and thus Mn can be calculated.[11][13]

Data Presentation: Chain Transfer Constants of Aromatic Thiols

The chain transfer constant (Ctr) is dependent on the monomer, the specific thiol, and the temperature. The following table provides some literature values for thiophenol with common monomers.

| Monomer | Temperature (°C) | Ctr | Reference |

| Methyl Methacrylate | 60 | 2.7 | [14] |

| Styrene | 60 | ~1.9 | [14] (Implied) |

| Acrylamide | 25 | Varies with pH | [3] |

Note: The Ctr for styrene with thiophenol at 60°C is not explicitly stated in the readily available literature but is expected to be significant. The value for benzenethiol with methyl methacrylate is about four to five times that of 1-butanethiol.[14]

Application to this compound and Other Aromatic Thiols

The protocol provided for the polymerization of styrene with thiophenol can be adapted to investigate the effectiveness of this compound or other novel aromatic thiols as chain transfer agents.

Key Considerations for Adaptation:

-

Synthesis: If the desired aromatic thiol is not commercially available, a synthetic route such as the Newman-Kwart rearrangement can be employed.

-

Determination of Ctr: The chain transfer constant for the new agent with the monomer of interest must be determined experimentally. This is typically done by conducting a series of polymerizations with varying ratios of [CTA]/[Monomer] and applying the Mayo equation.

-

Optimization: The reaction conditions (temperature, initiator concentration, CTA concentration) may need to be optimized to achieve the desired molecular weight and polydispersity.

Conclusion

Aromatic thiols are effective and versatile chain transfer agents for controlling the molecular weight of polymers synthesized via free-radical polymerization. This guide has provided a comprehensive overview of their mechanism of action, a general protocol for their synthesis, and a detailed experimental procedure for their application in the controlled polymerization of styrene, using thiophenol as a model compound. The provided protocols and characterization methods serve as a valuable resource for researchers and professionals in the field of polymer chemistry and drug development, and can be readily adapted for the investigation of novel aromatic thiols.

References

-

Thiophenols as chain transfer agents in the polymerization of vinyl monomers. (2025, August 6). ResearchGate. Retrieved from [Link]

-

New method to study chain transfer in radical polymerizations. (2020, June 16). BonLab. Retrieved from [Link]

-

Introduction to Polymers - Lecture 6.7 - Free radical polymerization chain transfer. (2020, February 26). YouTube. Retrieved from [Link]

-

Chain transfer. (n.d.). Wikipedia. Retrieved from [Link]

-

Transfer constants at 60°C. (n.d.). ResearchGate. Retrieved from [Link]

-

Homopolymerization of methyl methacrylate and styrene: Determination of the chain‐transfer constant from the Mayo equation and the number distribution for n‐dodecanethiol. (2000). ResearchGate. Retrieved from [Link]

-

O'Brien, J. L., & Gornick, F. (1955). Chain Transfer in the Polymerization of Methyl Methacrylate. I. Transfer with Monomer and Thiols. The Mechanism of the Termination Reaction at 60°. ElectronicsAndBooks. Retrieved from [Link]

-

Studies of end-groups in polystyrene using 1H NMR. (n.d.). ResearchGate. Retrieved from [Link]

-

Accurate Molecular Weight Determination of Polystyrene-Tetrahydrofuran Solutions using the Arc™ HPLC System with a Strong Solvent Compatibility Kit and Refractive Index (RI) Detector. (n.d.). Waters. Retrieved from [Link]

-

AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliCAtions. (n.d.). Agilent. Retrieved from [Link]

-

Synthesis of three- and six-arms polystyrene via living/controlled free radical polymerisation. (2001). Polymer, 42, 9347-9353. Retrieved from [Link]

-

(PDF) Thione–Thiol Rearrangement: Miyazaki–Newman–Kwart Rearrangement and Others. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Effects of chain transfer agent on the radical polymerization of styrene in non-aqueous dispersion. (n.d.). ResearchGate. Retrieved from [Link]

-

Thiophenols as chain transfer agents in the polymerization of vinyl monomers. (2019). ResearchGate. Retrieved from [Link]

-

MICROSCALE SYNTHESIS AND CHARACTERIZATION OF POLYSTYRENE: NSF-POLYED SCHOLARS PROJECT. (n.d.). NASA. Retrieved from [Link]

-

Test Report of Molecular Weight Measurement by Gel Permeation Chromatography (GPC) for. (n.d.). Retrieved from [Link]

-

Synthesis of Polystyrene and Molecular Weight Determination by 1H NMR End-Group Analysis. (2017, October 13). Semantic Scholar. Retrieved from [Link]

-

Poly(methyl methacrylate) [9011-14-7]. (n.d.). VTechWorks. Retrieved from [Link]

-

How can I use GPC to determine the molecular weight distribution of LDPE sample? (2015, May 13). ResearchGate. Retrieved from [Link]

-

Newman–Kwart rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

-

Chain transfer in polystyrene synthesis. (2021, October 2). Chemistry Stack Exchange. Retrieved from [Link]

-

Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates. (2008, March 3). University of Edinburgh Research Explorer. Retrieved from [Link]

-